1,2,4-Trichlorobenzene chemical and physical properties
1,2,4-Trichlorobenzene chemical and physical properties
An In-depth Technical Guide to the Chemical and Physical Properties of 1,2,4-Trichlorobenzene
Introduction: Understanding 1,2,4-Trichlorobenzene
1,2,4-Trichlorobenzene (1,2,4-TCB) is a synthetic, chlorinated aromatic compound with the chemical formula C₆H₃Cl₃.[1][2] It is the most commercially significant of the three trichlorobenzene isomers.[3][4] Encountered as a colorless liquid or a low-melting solid, it possesses a characteristic aromatic, chlorobenzene-like odor.[2][5] Due to its high thermal stability and solvent properties, 1,2,4-TCB has found extensive use in various industrial applications, including as a high-temperature solvent, a dye carrier for textiles, a heat-transfer medium, and an intermediate in the synthesis of herbicides and other chemicals.[1][6][7]
However, its chemical stability also contributes to its persistence in the environment.[8] As a designated hazardous air pollutant and a common finding at hazardous waste sites, a thorough understanding of its chemical and physical properties is critical for researchers, environmental scientists, and drug development professionals for assessing its environmental fate, toxicological impact, and potential for remediation.[4][7] This guide provides a comprehensive overview of the core scientific properties of 1,2,4-TCB, grounded in established data and analytical protocols.
Part 1: Chemical Identity and Molecular Structure
The specific arrangement of chlorine atoms on the benzene ring dictates the chemical behavior of 1,2,4-TCB. Its asymmetric substitution pattern influences its polarity and reactivity compared to its 1,2,3- and 1,3,5-isomers.
Caption: Molecular structure of 1,2,4-Trichlorobenzene.
Table 1: Chemical Identification
| Identifier | Value |
|---|---|
| IUPAC Name | 1,2,4-Trichlorobenzene[2] |
| CAS Number | 120-82-1[6] |
| Molecular Formula | C₆H₃Cl₃[1][2] |
| Molecular Weight | 181.45 g/mol [1][6] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)Cl[2] |
| InChIKey | PBKONEOXTCPAFI-UHFFFAOYSA-N[2] |
Part 2: Reactivity and Environmental Fate
Chemical Stability and Reactivity
1,2,4-TCB is a stable compound under normal storage conditions.[4][9] It is incompatible with strong oxidizing agents and can react with them vigorously.[10][11] When heated to decomposition, it can yield toxic fumes of hydrogen chloride and phosgene.[4][10] Hydrolysis is not considered a significant environmental fate process under normal conditions, with an estimated half-life of 3.4 years at pH 7 and 25°C.[8]
Environmental Persistence and Degradation
The environmental persistence of 1,2,4-TCB is a key concern. Its degradation is generally slow, particularly in soil and sediment where it adsorbs strongly to organic matter.[3][8]
-
Biodegradation: The rate of aerobic biodegradation of chlorinated benzenes tends to decrease as the degree of chlorination increases.[8] However, complete microbial mineralization of 1,2,4-TCB under aerobic conditions has been observed.[12] The typical aerobic pathway involves an initial dioxygenase and dehydrogenase-catalyzed conversion to a chlorinated catechol, which is then channeled into the tricarboxylic acid (TCA) cycle via ortho cleavage.[12][13] Under anaerobic, methanogenic conditions, 1,2,4-TCB can undergo reductive dechlorination, yielding dichlorobenzene and monochlorobenzene.[8][12]
-
Atmospheric Fate: In the atmosphere, 1,2,4-TCB is degraded by reacting with hydroxyl radicals.[8] The estimated atmospheric half-life for this reaction is approximately 38 days.[8]
-
Bioaccumulation: With a high octanol-water partition coefficient (log Kow), 1,2,4-TCB has a tendency to bioconcentrate in the fatty tissues of organisms.[12][14] It has been found to bioaccumulate in fish.[12]
Caption: Simplified aerobic and anaerobic degradation pathways for 1,2,4-TCB.
Part 3: Core Physical Properties
1,2,4-TCB is a colorless liquid or crystalline solid with a melting point near room temperature.[5][15] It is denser than water and has low solubility in water but is miscible with most common organic solvents like ether and benzene.[3][10][16]
Table 2: Key Physical and Thermochemical Properties of 1,2,4-Trichlorobenzene
| Property | Value | Source(s) |
|---|---|---|
| Physical State | Colorless liquid or crystalline solid | [2][5][15] |
| Odor | Aromatic, similar to o-dichlorobenzene | [5][10] |
| Odor Threshold | 1.4 - 3 ppm | [4][10][17] |
| Melting Point | 16.9 - 17 °C (62.4 - 63 °F) | [1][6] |
| Boiling Point | 213.5 - 214 °C (416.3 °F) | [2][4][6] |
| Density | 1.454 - 1.46 g/mL at 20-25 °C | [4][6][18] |
| Vapor Pressure | 0.29 - 1 mmHg at 20-25 °C | [5][15][17] |
| Vapor Density | >6 (vs air) | [4][19] |
| Solubility in Water | ~0.003% (30-35 mg/L) at 20-25 °C | [6][14][15] |
| Log Octanol-Water Partition Coefficient (Log Kow) | 4.02 - 4.16 | [2][20] |
| Henry's Law Constant | 1.42 x 10⁻³ atm·m³/mol at 25 °C | [2] |
| Flash Point | 105 - 110 °C (222 - 230 °F) | [5][6][18] |
| Autoignition Temperature | ~571 °C (1060 °F) | [19] |
| Explosive Limits | 2.5% - 6.6% (at 150°C) | [5][6] |
| Refractive Index (n20/D) | 1.571 |[4][18] |
Part 4: Analytical Methodologies
Accurate quantification of 1,2,4-TCB in environmental matrices is essential for exposure and risk assessment. The standard approach involves solvent extraction followed by gas chromatography (GC).[21]
Protocol: Determination of 1,2,4-TCB in Water by GC-ECD
This protocol describes a validated method for determining 1,2,4-TCB in water samples using solid-phase extraction (SPE) for sample concentration, followed by analysis with a gas chromatograph equipped with an electron-capture detector (ECD), which is highly sensitive to halogenated compounds.
1. Materials and Reagents:
-
Solid-Phase Extraction (SPE) Cartridges: Cyanopropyl-bonded porous silica (200 mg).
-
Solvents: Pentane or Carbon Disulfide (pesticide grade or equivalent).
-
Reagents: Anhydrous sodium sulfate, Sodium chloride.
-
Standards: Certified 1,2,4-TCB standard solution.
-
Apparatus: GC with ECD, SPE vacuum manifold, conical vials, nitrogen evaporator.
2. Sample Preparation and Extraction:
-
Step 1: Sample Collection: Collect 100 mL of the water sample in a clean glass container.
-
Step 2: Salting (Optional but Recommended): To improve extraction efficiency by the "salting-out" effect, add sodium chloride to the sample to a concentration of ~12 g/L.[22]
-
Step 3: Cartridge Conditioning: Condition the cyanopropyl SPE cartridge by passing 5 mL of pentane followed by 5 mL of methanol and finally 10 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Step 4: Sample Loading: Pass the 100 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Step 5: Cartridge Drying: After loading, draw air through the cartridge for 10-15 minutes using the vacuum manifold to remove residual water.
3. Elution and Concentration:
-
Step 6: Elution: Elute the trapped 1,2,4-TCB from the cartridge by passing 500 µL of pentane (or carbon disulfide) through it.[22] Collect the eluate in a conical glass vial.
-
Step 7: Drying: Add a small amount of anhydrous sodium sulfate to the eluate to remove any remaining traces of water.
-
Step 8: Concentration: Concentrate the eluate to a final volume of 15-25 µL under a gentle stream of nitrogen.[22]
4. GC-ECD Analysis:
-
Step 9: Injection: Inject 1-2 µL of the concentrated extract into the GC-ECD system.
-
Step 10: Chromatographic Conditions (Typical):
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen.
-
Temperatures: Injector at 250°C, Detector at 300°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 min, ramp at 10°C/min to 220°C, hold for 5 min.
-
-
Step 11: Quantification: Identify and quantify the 1,2,4-TCB peak based on the retention time and response of a multi-level calibration curve prepared from certified standards.
Caption: Workflow for the analysis of 1,2,4-TCB in water samples.
Part 5: Toxicology and Safe Handling
Human Health Effects
There is limited information on the health effects of 1,2,4-TCB in humans, with some reports of eye and throat irritation from vapor exposure.[23] Animal studies provide the primary basis for toxicological assessment.
-
Target Organs: The primary target organs identified in animal studies are the liver, kidneys, and adrenal glands.[17][24][25] Chronic oral exposure in rats has led to increased adrenal weights and liver effects.[17]
-
Carcinogenicity: The U.S. Environmental Protection Agency (EPA) has classified 1,2,4-trichlorobenzene as a Group D substance, meaning it is not classifiable as to human carcinogenicity, based on available data.[2][17]
-
Exposure Routes: Occupational exposure can occur via inhalation and dermal contact.[2][17] For the general population, exposure may occur through the ingestion of contaminated food or water and inhalation of contaminated air.[8][14]
Occupational Safety and Handling
Given its toxicity, handling 1,2,4-TCB requires strict adherence to safety protocols.[1]
-
Exposure Limits: The National Institute for Occupational Safety and Health (NIOSH) has a recommended exposure limit (REL) ceiling of 5 ppm (40 mg/m³), which should not be exceeded at any time during the working day.[15][23]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and respiratory protection if ventilation is inadequate.[26]
-
Handling and Storage: Handle in a well-ventilated area.[26] Store in a tightly closed container in an area designated for toxic substances, away from strong oxidizing agents and foodstuffs.[27][28]
-
First Aid: In case of skin contact, wash thoroughly with soap and water.[27] For eye contact, flush immediately with water for at least 15 minutes.[26] If inhaled, move the person to fresh air.[27] Seek immediate medical attention in all cases of significant exposure.[26]
Conclusion
1,2,4-Trichlorobenzene is a chemically stable organochlorine compound with a well-defined set of physical properties that have made it a useful industrial solvent and chemical intermediate. Its stability, however, also results in environmental persistence, with slow degradation and a potential for bioaccumulation. Understanding its reactivity, environmental fate, and toxicological profile is paramount for managing its industrial use, assessing environmental contamination, and ensuring the safety of researchers and chemical professionals. The analytical methods outlined provide a robust framework for its quantification, which is a critical component of both environmental monitoring and regulatory compliance.
References
-
1,2,4-TRICHLOROBENZENE | Occupational Safety and Health Administration. (n.d.). OSHA. Retrieved from [Link]
-
Fact sheet: 1,2,4-trichlorobenzene. (n.d.). Government of Canada. Retrieved from [Link]
-
Understanding 1,2,4-Trichlorobenzene (CAS 120-82-1): Properties, Handling, and Sourcing. (2025). Angene. Retrieved from [Link]
-
1,2,4-Trichlorobenzene | C6H3Cl3. (n.d.). PubChem. Retrieved from [Link]
-
1,2,4-Trichlorobenzene. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
1,2,4-trichlorobenzene - health-based maximum contaminant level support document. (n.d.). NJ.gov. Retrieved from [Link]
-
1,2,4-Trichlorobenzene. (n.d.). Wikipedia. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards - 1,2,4-Trichlorobenzene. (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]
-
Toxicological Profile for Trichlorobenzene. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
-
Trichlorobenzenes | ToxFAQs™. (n.d.). Agency for Toxic Substances and Disease Registry (CDC). Retrieved from [Link]
-
1,2,4 Trichlorobenzene in Drinking Water | Health Effects & Filters. (n.d.). TapWaterData. Retrieved from [Link]
-
Toxicological Profile for Trichlorobenzene. (2014). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
-
1,2,4-Trichlorobenzene Toxicological Summary. (2013). Minnesota Department of Health. Retrieved from [Link]
-
1,2,4-TRICHLOROBENZENE FOR SYNTHESIS MSDS. (2019). Loba Chemie. Retrieved from [Link]
-
1,2,4-Trichlorobenzene (an/aerobic) Pathway Map. (2004). Eawag-BBD. Retrieved from [Link]
-
DETERMINATION OF 1,2,4-TRICHLOROBENZENE AND 1,3,5-TRICHLOROBENZENES IN WATER SAMPLES BY SOLID-PHASE EXTRACTION AND GAS-CHROMATOGRAPHY COUPLED TO ELECTRON-CAPTURE DETECTION. (2001). Analytical Letters. Retrieved from [Link]
-
Toxicological Profile for Trichlorobenzene (Chapter 7). (2014). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
-
Aerobic degradation pathway of 1,2,4-trichlorobenzene. (n.d.). ResearchGate. Retrieved from [Link]
-
Exposure and Risk Assessment For 1,2,4-trichlorobenzene. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Benzene, 1,2,4-trichloro-. (n.d.). NIST WebBook. Retrieved from [Link]
-
1,2,4-trichlorobenzene. (n.d.). Stenutz. Retrieved from [Link]
-
1,2,4-Trichlorobenzene - [1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
1,2,4-Trichlorobenzene - [Near IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
Benzene, 1,2,4-trichloro- (Mass Spectrum). (n.d.). NIST WebBook. Retrieved from [Link]
-
1,2,4-Trichlorobenzene Solvent Properties | Specification | Applications | Uses. (n.d.). MCB Books. Retrieved from [Link]
-
1,2,4-Trichlorobenzene | C6H3Cl3 | MD Topology | NMR | X-Ray. (n.d.). Automated Topology Builder. Retrieved from [Link]
-
Benzene, 1,2,4-trichloro- (Antoine Equation Parameters). (n.d.). NIST WebBook. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1,2,4-Trichlorobenzene | C6H3Cl3 | CID 13 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fact sheet: 1,2,4-trichlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 4. 1,2,4-Trichlorobenzene CAS#: 120-82-1 [m.chemicalbook.com]
- 5. 1,2,4-TRICHLOROBENZENE | Occupational Safety and Health Administration [osha.gov]
- 6. 1,2,4-Trichlorobenzene - Wikipedia [en.wikipedia.org]
- 7. Trichlorobenzenes | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. parchem.com [parchem.com]
- 10. 1,2,4-Trichlorobenzene | 120-82-1 [chemicalbook.com]
- 11. 1,2,4-TRICHLOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. 1,2,4-Trichlorobenzene Degradation Pathway [eawag-bbd.ethz.ch]
- 13. researchgate.net [researchgate.net]
- 14. nj.gov [nj.gov]
- 15. CDC - NIOSH Pocket Guide to Chemical Hazards - 1,2,4-Trichlorobenzene [cdc.gov]
- 16. 1,2,4-Trichlorobenzene, 99% | Fisher Scientific [fishersci.ca]
- 17. epa.gov [epa.gov]
- 18. 1 [macro.lsu.edu]
- 19. 1,2,4-三氯苯 suitable for HPLC, ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 20. 1,2,4-trichlorobenzene [stenutz.eu]
- 21. atsdr.cdc.gov [atsdr.cdc.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. atsdr.cdc.gov [atsdr.cdc.gov]
- 24. tapwaterdata.com [tapwaterdata.com]
- 25. health.state.mn.us [health.state.mn.us]
- 26. synquestlabs.com [synquestlabs.com]
- 27. lobachemie.com [lobachemie.com]
- 28. makingchembooks.com [makingchembooks.com]
